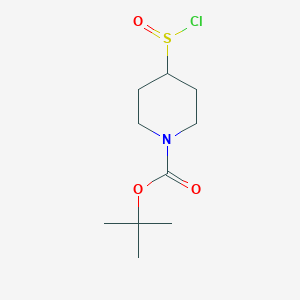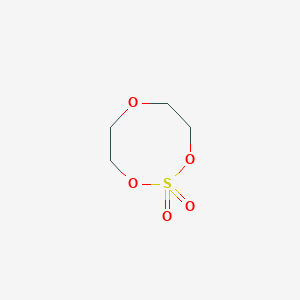![molecular formula C9H14F5NO5S B6618559 tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate CAS No. 1158255-61-8](/img/structure/B6618559.png)
tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate, also known as F3C-TBC, is an organofluorine compound with a wide variety of applications in organic synthesis, medicinal chemistry, and biochemistry. Its unique structure and properties make it an attractive reagent for a variety of applications, including catalysis and drug design.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate is not well understood. It is believed to act as a nucleophile, displacing other nucleophiles from their reaction partners. It is also believed to act as a catalyst, facilitating the formation of covalent bonds between two molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate are not well understood. It is believed to have some effect on enzyme catalysis and protein-ligand interactions, but the exact mechanism is not known.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and it is a stable compound that can be stored for long periods of time. It is also relatively non-toxic, making it safe to use in the lab. However, it is not a particularly effective reagent for some types of reactions, and it is not effective at catalyzing some types of reactions.
Direcciones Futuras
There are a number of potential future directions for tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate. It could be used to develop more efficient and selective catalysts for organic synthesis and medicinal chemistry. It could also be used to develop more effective pharmaceuticals and agrochemicals. Additionally, it could be used to study enzyme catalysis and protein-ligand interactions in more detail. Finally, it could be used to develop new methods for drug delivery and to study the effects of drug delivery on the body.
Métodos De Síntesis
Tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate can be synthesized from a variety of starting materials, including tert-butyl alcohol and trifluoromethanesulfonyl chloride. The reaction is typically performed in a solvent such as dichloromethane or chloroform, and is catalyzed by a strong base such as sodium hydride. The reaction proceeds via an SN2 mechanism, resulting in the displacement of the trifluoromethanesulfonyl group from the alcohol and the formation of the desired tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate.
Aplicaciones Científicas De Investigación
Tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate has been used in a wide variety of scientific research applications, including organic synthesis, medicinal chemistry, and biochemistry. It has been used as a reagent for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. In medicinal chemistry, it has been used to synthesize a variety of drug candidates and to study their pharmacological properties. In biochemistry, it has been used to study enzyme catalysis and protein-ligand interactions.
Propiedades
IUPAC Name |
[2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F5NO5S/c1-7(2,3)20-6(16)15-4-8(10,11)5-19-21(17,18)9(12,13)14/h4-5H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGJVMIFKDLALV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(COS(=O)(=O)C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F5NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate hydrochloride](/img/structure/B6618480.png)
![tert-butyl N-[(1R,5S,9s)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate](/img/structure/B6618488.png)

![7-benzyl-3lambda6-thia-7,9-diazabicyclo[3.3.2]decane-3,3-dione](/img/structure/B6618512.png)

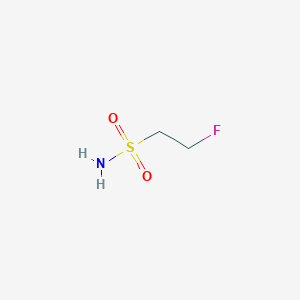
![4-[5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)-2-methylbenzamide](/img/structure/B6618531.png)
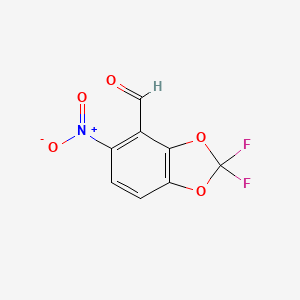
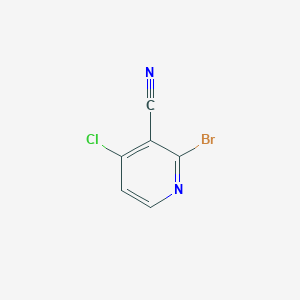
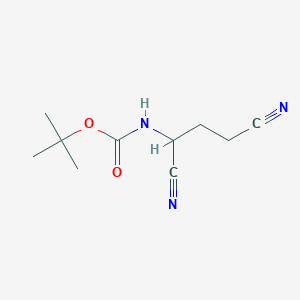
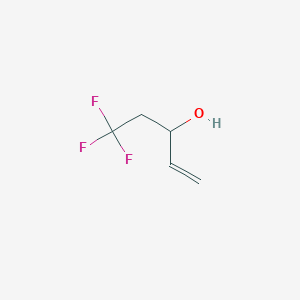
![2-Oxo-2-[[3-(trifluoromethyl)phenyl]amino]ethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6618566.png)
